molecular formula C8H7ClN2 B11724317 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11724317
M. Wt: 166.61 g/mol
InChI Key: HTBCACKOZHHUSN-UHFFFAOYSA-N
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Description

3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6ClN2. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 3rd position and a methyl group at the 5th position on the pyrrolo[2,3-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-aminopyridine with an appropriate aldehyde under acidic conditions to form the desired pyrrolo[2,3-b]pyridine ring system . The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Mechanism of Action

The mechanism of action of 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer cell proliferation and survival . The molecular targets and pathways involved include the FGFR signaling pathway, which is crucial for cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to different interactions with biological targets and distinct properties compared to other similar compounds .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)

InChI Key

HTBCACKOZHHUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC=C2Cl)N=C1

Origin of Product

United States

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